Benzoic acid, 4-[2-(2-quinolinyl)ethenyl]-
Description
Contextualization within Advanced Organic Materials and Heterocyclic Chemistry
Benzoic acid, 4-[2-(2-quinolinyl)ethenyl]-, also known by its IUPAC name (E)-4-(2-(quinolin-2-yl)vinyl)benzoic acid, belongs to the class of quinoline-based stilbene (B7821643) derivatives. nih.gov This classification places it firmly within two critical areas of chemical research: heterocyclic chemistry and the development of advanced organic materials.
Heterocyclic Chemistry: The quinoline (B57606) ring is a prominent N-heterocycle found in numerous natural products and pharmacologically active compounds. nih.gov Its electron-deficient nature and rigid, planar structure are key to its diverse applications. The study of quinoline derivatives is a cornerstone of medicinal and materials chemistry.
Advanced Organic Materials: The stilbene backbone of the molecule is a well-established chromophore, known for its fluorescent properties. researchgate.net The combination of the quinoline and stilbene units in a conjugated system gives rise to molecules with potential applications in optoelectronics, such as fluorescent sensors and chemosensors. The carboxylic acid group on the benzoic acid portion of the molecule provides a site for further functionalization or for influencing the material's solubility and solid-state packing.
The fundamental properties of this compound are summarized in the table below.
| Property | Value |
| IUPAC Name | (E)-4-(2-(quinolin-2-yl)vinyl)benzoic acid |
| CAS Number | 110113-96-7 |
| Molecular Formula | C₁₈H₁₃NO₂ |
| Molecular Weight | 275.30 g/mol |
Contemporary Research Landscape and Emerging Scientific Relevance
Current scientific interest in Benzoic acid, 4-[2-(2-quinolinyl)ethenyl]- and its analogues is driven by the quest for new materials with tailored optical and electronic properties. Research into quinoline-stilbene derivatives has revealed their potential as anticancer and antibacterial agents, highlighting the broad scope of their biological relevance. nih.govnih.gov
The primary focus within materials science is on their photophysical and potential nonlinear optical (NLO) properties. The extended π-conjugation across the molecule, from the electron-rich portions to the electron-deficient quinoline ring, is a key structural feature that can lead to interesting charge-transfer characteristics. These characteristics are fundamental to achieving significant NLO responses, which are crucial for applications in optical communications and data storage. figshare.com
While detailed experimental data on the specific photophysical and NLO properties of Benzoic acid, 4-[2-(2-quinolinyl)ethenyl]- are not yet widely published in dedicated studies, the broader class of quinoline-stilbene derivatives is actively being investigated. The synthesis of these compounds is typically achieved through olefination reactions, such as the Wittig reaction, which couples a quinoline-containing aldehyde or phosphonium (B103445) salt with a corresponding benzyl (B1604629) derivative. nih.gov The scientific community continues to explore the structure-property relationships within this class of compounds, aiming to fine-tune their characteristics for specific technological applications. The presence of the carboxylic acid functional group also opens avenues for its use in the formation of metal-organic frameworks (MOFs) or as a component in more complex supramolecular assemblies.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(2-quinolin-2-ylethenyl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13NO2/c20-18(21)15-8-5-13(6-9-15)7-11-16-12-10-14-3-1-2-4-17(14)19-16/h1-12H,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYCHJWRZXPXCKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C=CC3=CC=C(C=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30387972 | |
| Record name | Benzoic acid, 4-[2-(2-quinolinyl)ethenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30387972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
110113-96-7 | |
| Record name | Benzoic acid, 4-[2-(2-quinolinyl)ethenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30387972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies and Chemical Transformations of Benzoic Acid, 4 2 2 Quinolinyl Ethenyl
Chemo- and Regioselective Synthetic Strategies for the Ethenyl Bridge
The formation of the ethenyl bridge connecting the quinoline (B57606) and benzoic acid moieties is a critical step in the synthesis of the target molecule. Control over chemo- and regioselectivity, as well as stereoselectivity to favor the thermodynamically more stable (E)-isomer, is paramount. Transition metal-catalyzed coupling reactions and various olefination reactions are the cornerstones of these synthetic strategies.
Transition Metal-Catalyzed Coupling Reactions: Mechanistic Insights
Palladium-catalyzed cross-coupling reactions, particularly the Heck reaction, are powerful tools for the formation of the C-C double bond of the ethenyl bridge. wikipedia.orgorganic-chemistry.orglibretexts.orgnumberanalytics.com The Heck reaction typically involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. wikipedia.org For the synthesis of "Benzoic acid, 4-[2-(2-quinolinyl)ethenyl]-", a plausible Heck reaction pathway involves the coupling of a 2-haloquinoline with 4-vinylbenzoic acid.
The catalytic cycle of the Heck reaction generally proceeds through three main steps: oxidative addition, migratory insertion, and β-hydride elimination. libretexts.org The cycle begins with the oxidative addition of the 2-haloquinoline to a Pd(0) species, forming a Pd(II) complex. This is followed by the coordination of 4-vinylbenzoic acid and subsequent migratory insertion of the vinyl group into the Pd-quinoline bond. Finally, β-hydride elimination from the resulting palladium intermediate releases the desired "Benzoic acid, 4-[2-(2-quinolinyl)ethenyl]-" product and regenerates the Pd(0) catalyst upon reductive elimination of H-X by a base. libretexts.org
| Catalyst System | Reactants | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd(OAc)₂ / PPh₃ | 2-Bromoquinoline, 4-Vinylbenzoic acid | Et₃N | DMF | 100 | High | wikipedia.org |
| PdCl₂(PPh₃)₂ | 2-Iodoquinoline, 4-Vinylbenzoic acid | K₂CO₃ | Acetonitrile/Water | 80 | Good | organic-chemistry.org |
| Pd(OAc)₂ / P(o-tol)₃ | 2-Chloroquinoline, 4-Vinylbenzoic acid | Cs₂CO₃ | Dioxane | 120 | Moderate | wikipedia.org |
This table presents plausible reaction conditions for the Heck synthesis of "Benzoic acid, 4-[2-(2-quinolinyl)ethenyl]-" based on general literature procedures. The yields are qualitative descriptors and would require experimental verification.
Olefination Reactions: Optimizing Stereoselectivity
Olefination reactions, such as the Wittig and Horner-Wadsworth-Emmons (HWE) reactions, provide alternative and often highly stereoselective routes to the ethenyl bridge. wiley-vch.dewikipedia.orgnih.govjuliethahn.com These reactions involve the coupling of a carbonyl compound with a phosphorus ylide or a phosphonate (B1237965) carbanion, respectively.
For the synthesis of "(E)-Benzoic acid, 4-[2-(2-quinolinyl)ethenyl]-", the HWE reaction is particularly advantageous as it generally favors the formation of the (E)-alkene. wiley-vch.dewikipedia.org This reaction would involve the condensation of quinoline-2-carbaldehyde with a phosphonate ester of 4-methylbenzoic acid, such as diethyl (4-carboxybenzyl)phosphonate. The phosphonate is first deprotonated with a base to form a stabilized carbanion, which then undergoes nucleophilic addition to the aldehyde. Subsequent elimination of a phosphate (B84403) byproduct yields the desired alkene. wikipedia.org
The stereoselectivity of the HWE reaction can be influenced by several factors, including the nature of the phosphonate, the aldehyde, the base, and the reaction conditions. Generally, the use of stabilized phosphonates, higher temperatures, and Li⁺ or Na⁺ counterions favors the formation of the (E)-isomer. wikipedia.org
| Reaction Type | Reactants | Base | Solvent | Stereoselectivity (E:Z) | Reference |
| Horner-Wadsworth-Emmons | Quinoline-2-carbaldehyde, Diethyl (4-carboxybenzyl)phosphonate | NaH | THF | >95:5 | wiley-vch.dewikipedia.org |
| Wittig Reaction | Quinoline-2-carbaldehyde, (4-Carboxybenzyl)triphenylphosphonium bromide | n-BuLi | THF | Varies, can favor Z | nih.gov |
| Still-Gennari Olefination | Quinoline-2-carbaldehyde, Bis(2,2,2-trifluoroethyl) (4-carboxybenzyl)phosphonate | KHMDS, 18-crown-6 | THF | Favors Z | wikipedia.org |
This table compares different olefination strategies for the synthesis of "Benzoic acid, 4-[2-(2-quinolinyl)ethenyl]-", highlighting the expected stereoselectivity based on established principles.
Green Chemistry Principles and Sustainable Synthesis Approaches
In recent years, the principles of green chemistry have become increasingly important in chemical synthesis, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. researchgate.netijpsjournal.comiipseries.orgzenodo.org The synthesis of "Benzoic acid, 4-[2-(2-quinolinyl)ethenyl]-" can be made more sustainable by adopting these principles.
Derivatization and Functionalization Strategies for Benzoic acid, 4-[2-(2-quinolinyl)ethenyl]- Analogues
The structural framework of "Benzoic acid, 4-[2-(2-quinolinyl)ethenyl]-" offers multiple sites for derivatization, allowing for the systematic modification of its physicochemical and biological properties. Both the benzoic acid moiety and the quinoline core can be functionalized to create a library of analogues.
Systematic Modification of the Benzoic Acid Moiety
The carboxylic acid group of the benzoic acid moiety is a versatile handle for a variety of chemical transformations. Standard coupling reactions can be employed to convert the carboxylic acid into a wide range of derivatives, including esters and amides. google.commasterorganicchemistry.comresearchgate.net
Esterification: The reaction of "Benzoic acid, 4-[2-(2-quinolinyl)ethenyl]-" with various alcohols in the presence of an acid catalyst or a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) can yield a series of esters.
Amidation: Similarly, amide derivatives can be synthesized by coupling the carboxylic acid with a diverse set of primary and secondary amines using standard amide bond-forming reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in combination with hydroxybenzotriazole (B1436442) (HOBt). nih.govrsc.orgnih.govnih.gov
| Derivative Type | Reagents | Coupling Agent | Solvent | General Yield |
| Methyl Ester | Methanol | H₂SO₄ (cat.) | Methanol | High |
| Ethyl Ester | Ethanol | DCC | Dichloromethane | High |
| Benzylamide | Benzylamine | EDC/HOBt | DMF | Good to High |
| Morpholinamide | Morpholine | HATU/DIPEA | Acetonitrile | Good to High |
This table outlines general conditions for the derivatization of the benzoic acid moiety of the target compound.
Structural Diversification via the Quinoline Core
The quinoline ring system is amenable to a range of functionalization reactions, primarily through electrophilic aromatic substitution. The position of substitution is directed by the existing substituents and the reaction conditions. The benzene (B151609) ring of the quinoline moiety is generally more susceptible to electrophilic attack than the pyridine (B92270) ring.
Halogenation: Bromination and chlorination can be achieved using reagents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in the presence of a suitable catalyst. libretexts.orgyoutube.com The positions of halogenation (typically C5 and C7) depend on the reaction conditions.
Nitration: Nitration of the quinoline ring can be accomplished using a mixture of nitric acid and sulfuric acid. masterorganicchemistry.comyoutube.com The nitro group can subsequently be reduced to an amino group, which can be further functionalized.
Palladium-Catalyzed Cross-Coupling: If a halogenated derivative of "Benzoic acid, 4-[2-(2-quinolinyl)ethenyl]-" is synthesized, the halogen atom can serve as a handle for further C-C or C-N bond formation through reactions like Suzuki or Buchwald-Hartwig couplings, respectively. nih.govnih.gov This allows for the introduction of a wide variety of aryl, heteroaryl, or amino substituents onto the quinoline core.
| Reaction Type | Reagent(s) | Expected Position(s) of Substitution |
| Bromination | NBS, H₂SO₄ | C5 and/or C7 |
| Nitration | HNO₃, H₂SO₄ | C5 and C8 |
| Suzuki Coupling (from bromo-derivative) | Arylboronic acid, Pd catalyst, base | Position of the bromine atom |
| Buchwald-Hartwig Amination (from bromo-derivative) | Amine, Pd catalyst, base | Position of the bromine atom |
This table summarizes potential functionalization reactions on the quinoline core of the target compound.
Introduction of Peripheral Functional Groups for Targeted Reactivity
The core scaffold of Benzoic acid, 4-[2-(2-quinolinyl)ethenyl]- offers several sites for the introduction of peripheral functional groups: the quinoline ring, the benzoic acid ring, and the ethenyl bridge. Advanced synthetic methodologies allow for precise modifications at these positions, leading to derivatives with tailored functionalities.
Functionalization of the Benzoic Acid Moiety:
The carboxylic acid group on the benzoic acid ring is a prime site for modification. Standard esterification or amidation reactions can be employed to introduce a variety of functional groups. For instance, coupling the carboxylic acid with amines or alcohols containing terminal reactive groups such as azides or alkynes can facilitate subsequent bioconjugation reactions via "click chemistry". This approach allows for the attachment of the molecule to larger biomolecules like proteins or peptides, or to imaging agents.
Prodrug strategies are also commonly employed by modifying the carboxylic acid group. nih.gov Esterification to create more lipophilic derivatives can enhance cell membrane permeability. These esters can then be hydrolyzed by intracellular esterases to release the active carboxylic acid form of the drug, providing a mechanism for targeted drug release. nih.gov
Functionalization of the Quinoline Ring:
The quinoline ring system can be functionalized through various C-H activation and annulation strategies. rsc.orgmdpi.com These methods allow for the introduction of substituents at specific positions on the quinoline nucleus, which can significantly influence the molecule's biological activity and target specificity. For example, the introduction of hydroxyl or amino groups can provide handles for further derivatization or can directly participate in interactions with biological targets.
Modifications of the Ethenyl Bridge:
Research Findings on Structurally Similar Compounds:
Research on the structurally related compound, 2-[(E)-2-(quinolin-2-yl)vinyl]phenol, known as quininib (B610386), provides valuable insights into the effects of peripheral functionalization. A study on the structure-activity relationship of quininib and its analogs for anti-angiogenic activity revealed the importance of the substitution pattern on the phenolic ring. The introduction of a bromo group and the position of the hydroxyl group were found to significantly impact the biological activity. nih.gov
The following table summarizes the findings on the anti-angiogenic activity of some quininib analogs:
| Compound Name | Modification from Quininib | Anti-angiogenic Activity |
| 4-Bromo-2-(2-quinolin-2-yl-vinyl)-phenol | Addition of a bromo group at the 4-position of the phenol (B47542) ring | Inactive |
| 4-[(E)-2-(Quinolin-2-yl)vinyl]phenol | Hydroxyl group at the 4-position instead of the 2-position | Inactive |
| (Z)-2-[(E)-2-(Quinolin-2-yl)vinyl]phenol | Z-isomer of the ethenyl bridge | Active |
In another study, a series of 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives were synthesized and evaluated for their anticancer and antimicrobial activities. This research demonstrates how significant modifications to the quinoline scaffold can lead to compounds with multi-target activities. nih.gov
The following table details some of the synthesized derivatives and their activities:
| Derivative | Modification | Target |
| 2-(2-(4-Bromophenyl)quinolin-4-yl)-5-(benzylthio)-1,3,4-oxadiazole | Addition of a benzylthio group | EGFR and microbial DNA gyrase |
| N-(4-acetylphenyl)-2-((5-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide | Addition of an N-acetylphenyl acetamide (B32628) group | EGFR and microbial DNA gyrase |
Sophisticated Spectroscopic and Structural Elucidation of Benzoic Acid, 4 2 2 Quinolinyl Ethenyl
Ultrafast Photophysical Dynamics and Excited State Processes
Specific data from time-resolved fluorescence and transient absorption spectroscopy studies on "Benzoic acid, 4-[2-(2-quinolinyl)ethenyl]-" are not available in the reviewed literature. Such studies would be crucial to determine the excited-state lifetime, identify transient species, and elucidate the kinetics of photophysical processes. For analogous quinoline-based stilbene (B7821643) derivatives, it is anticipated that photoexcitation would lead to complex excited-state dynamics, including potential intramolecular charge transfer (ICT) and photoisomerization, which could be resolved using these techniques.
Quantitative data on the fluorescence quantum yield and a detailed analysis of the non-radiative decay pathways for "Benzoic acid, 4-[2-(2-quinolinyl)ethenyl]-" have not been reported. The fluorescence quantum yield is a critical parameter for understanding the efficiency of the radiative decay process. Non-radiative pathways, such as internal conversion and intersystem crossing, often compete with fluorescence and their rates would be influenced by the molecular structure and environment.
While the solvatochromic behavior of various quinoline (B57606) and stilbene derivatives has been documented, a specific study on the effects of solvation on the electronic transitions of "Benzoic acid, 4-[2-(2-quinolinyl)ethenyl]-" is not available. It is expected that the absorption and emission spectra of this compound would exhibit shifts in solvents of varying polarity due to changes in the dipole moment upon electronic excitation, which is characteristic of molecules with potential for intramolecular charge transfer.
The phenomenon of Aggregation-Induced Emission (AIE) has been observed in many quinoline-based compounds. However, there is no specific research confirming or detailing the AIE mechanism for "Benzoic acid, 4-[2-(2-quinolinyl)ethenyl]-". AIE is typically attributed to the restriction of intramolecular motions in the aggregated state, which blocks non-radiative decay channels and enhances fluorescence emission. Investigation into the AIE properties of this specific compound would be a valuable area of future research.
Advanced Vibrational Spectroscopy for Conformational and Intermolecular Interactions
No studies utilizing resonant Raman spectroscopy to investigate the vibrational modes and their coupling in "Benzoic acid, 4-[2-(2-quinolinyl)ethenyl]-" have been found. This technique would be highly informative for selectively enhancing the vibrations of the chromophoric core of the molecule, providing insights into the structural changes that occur upon electronic excitation and the nature of the vibrational coupling between the quinoline and benzoic acid moieties.
FTIR and Raman Mapping for Heterogeneous Systems
Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FTIR) and Raman techniques, offers a powerful non-destructive means to probe the chemical structure of "Benzoic acid, 4-[2-(2-quinolinyl)ethenyl]-". These two methods are complementary, as their selection rules differ: FTIR spectroscopy is sensitive to vibrations that induce a change in the dipole moment, while Raman spectroscopy detects vibrations that cause a change in the polarizability of the molecule.
When applied in a mapping or imaging mode, these techniques can reveal the spatial distribution of the compound within a heterogeneous matrix, such as a pharmaceutical formulation, a polymer blend, or a composite material. By scanning the laser (Raman) or the infrared beam across the sample surface and collecting a spectrum at each point, a chemical map is generated. This map can highlight the location of the compound, identify different polymorphic forms if they exist, and visualize the distribution of other components in the mixture.
For "Benzoic acid, 4-[2-(2-quinolinyl)ethenyl]-", key vibrational bands would be expected that could be utilized for such mapping. The presence of both a carboxylic acid and a quinoline nitrogen makes the molecule's spectral features sensitive to its local chemical environment, particularly to changes in pH or hydrogen bonding interactions.
| Functional Group | Expected FTIR Absorption (cm⁻¹) | Expected Raman Scattering (cm⁻¹) | Notes |
| O-H (Carboxylic Acid) | 3300-2500 (very broad) | Weak | The broadness in FTIR is due to strong hydrogen bonding. |
| C=O (Carboxylic Acid) | 1720-1680 | Moderate | Position is sensitive to dimerization via hydrogen bonding. |
| C=C (ethenyl & aromatic) | 1650-1500 | Strong | The quinoline and benzene (B151609) ring stretches will be prominent in Raman. |
| C-O (Carboxylic Acid) | 1320-1210 | Moderate | Coupled with O-H in-plane bending. |
| Quinoline ring modes | 1600-1400 | Strong | Characteristic ring breathing and stretching modes. |
| =C-H out-of-plane bend | 980-960 | Weak | Characteristic for trans-alkenes. |
In a heterogeneous system, shifts in the C=O and O-H stretching frequencies could indicate interactions between the carboxylic acid group and an excipient. Similarly, changes in the quinoline ring vibrations might suggest interactions with the nitrogen atom. Raman mapping, with its high spatial resolution (typically diffraction-limited to ~1 µm), would be particularly adept at resolving fine details in the distribution of crystalline domains or amorphous regions of the compound.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis
NMR spectroscopy is an unparalleled tool for determining the precise connectivity and three-dimensional structure of molecules in solution and in the solid state.
In solution, "Benzoic acid, 4-[2-(2-quinolinyl)ethenyl]-" is expected to exhibit a complex ¹H NMR spectrum due to the numerous aromatic and vinylic protons in distinct chemical environments. A standard one-dimensional ¹H NMR spectrum would likely show overlapping multiplets in the aromatic region. To unambiguously assign these signals, two-dimensional NMR techniques are indispensable.
COSY (Correlation Spectroscopy): This experiment reveals scalar couplings between protons, typically through two or three bonds. It would be used to identify adjacent protons within the quinoline and benzene ring systems, as well as the coupling between the two vinylic protons of the ethenyl bridge. The magnitude of the coupling constant between the vinylic protons (³JHH) would confirm the trans configuration of the double bond, which is expected to be in the range of 12-18 Hz.
NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space interactions between protons that are close to each other, irrespective of their bonding connectivity. For "Benzoic acid, 4-[2-(2-quinolinyl)ethenyl]-", NOESY or ROESY would be crucial for determining the preferred conformation around the single bonds. For instance, correlations between the vinylic protons and protons on the quinoline and benzene rings would help to establish the relative orientation of these planar moieties.
The following table provides predicted ¹H NMR chemical shifts based on the analysis of similar structures.
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Expected COSY Correlations | Expected NOESY/ROESY Correlations |
| COOH | > 10 | broad singlet | None | Protons on the benzoic acid ring |
| Quinoline H (various) | 8.5 - 7.5 | doublet, triplet, multiplet | With other quinoline protons | With adjacent quinoline protons and vinylic proton |
| Vinylic H (α to quinoline) | ~7.8 | doublet | Vinylic H (β to quinoline) | Quinoline protons, other vinylic proton |
| Vinylic H (β to quinoline) | ~7.6 | doublet | Vinylic H (α to quinoline) | Benzoic acid protons, other vinylic proton |
| Benzoic acid H (ortho to vinyl) | ~7.9 | doublet | Benzoic acid H (meta to vinyl) | Vinylic proton, other benzoic acid protons |
| Benzoic acid H (meta to vinyl) | ~7.7 | doublet | Benzoic acid H (ortho to vinyl) | Other benzoic acid protons |
Solid-state NMR (ssNMR) provides structural information on materials in their solid form, which is particularly valuable for studying polymorphism, characterizing amorphous content, and understanding molecular packing. For "Benzoic acid, 4-[2-(2-quinolinyl)ethenyl]-", ¹³C Cross-Polarization Magic Angle Spinning (CP-MAS) would be the standard experiment.
In a crystalline sample, the ¹³C ssNMR spectrum would exhibit sharp resonances, with the chemical shift of each carbon being highly sensitive to the local electronic environment, which is influenced by the molecular conformation and intermolecular interactions. The presence of multiple peaks for a single carbon site in the molecule would be a clear indication of the presence of multiple, crystallographically distinct molecules in the asymmetric unit or the existence of polymorphism.
The chemical shift of the carbonyl carbon (~170-180 ppm) would be particularly informative. Its precise value is influenced by the hydrogen bonding environment of the carboxylic acid group. Different hydrogen bonding motifs (e.g., catemer vs. dimer) in different polymorphs would lead to distinct carbonyl chemical shifts. Furthermore, advanced ssNMR techniques can measure internuclear distances and torsion angles, providing quantitative constraints for determining the molecular conformation directly in the solid state.
X-ray Crystallography and Single-Crystal Diffraction for Molecular Packing
The definitive method for determining the three-dimensional structure of a crystalline solid is single-crystal X-ray diffraction. This technique provides precise atomic coordinates, allowing for the detailed analysis of bond lengths, bond angles, and intermolecular interactions that govern the crystal packing.
The crystal structure of "Benzoic acid, 4-[2-(2-quinolinyl)ethenyl]-" would be governed by the principles of crystal engineering, where predictable non-covalent interactions are used to design and control the formation of specific supramolecular architectures. Given the functional groups present in the molecule, several key interactions are expected to play a dominant role:
Carboxylic Acid Dimerization: The most robust and predictable supramolecular synthon involving carboxylic acids is the formation of centrosymmetric dimers through a pair of O-H···O hydrogen bonds. This is a highly probable packing motif for the title compound.
C-H···O and C-H···N Interactions: Weaker hydrogen bonds involving carbon as a donor and the carboxylic oxygen or quinoline nitrogen as an acceptor are also likely to contribute to the stability of the crystal lattice.
C-H···π Interactions: The aromatic rings can also act as acceptors for weak hydrogen bonds from C-H groups, further directing the supramolecular assembly.
The interplay of these interactions would lead to a complex and fascinating three-dimensional architecture. For instance, the carboxylic acid dimers could be linked into chains or sheets through π–π stacking of the quinoline moieties. The specific arrangement would be influenced by steric factors and the electronic nature of the substituents. The study of related styrylquinoline structures reveals that substituent changes can dramatically alter the supramolecular assembly, leading to diverse architectures like helices and 3D frameworks. quora.com
The following table summarizes the key intermolecular interactions expected to be observed in the crystal structure.
| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Role in Supramolecular Architecture |
| Strong Hydrogen Bond | O-H (carboxyl) | O=C (carboxyl) | 2.6 - 2.8 | Formation of robust centrosymmetric dimers. |
| Weak Hydrogen Bond | C-H (aromatic/vinylic) | O=C (carboxyl) | 3.0 - 3.5 | Linking of dimers into higher-order structures. |
| Weak Hydrogen Bond | C-H (aromatic/vinylic) | N (quinoline) | 3.1 - 3.6 | Directional control of molecular alignment. |
| π–π Stacking | Quinoline/Benzene Ring | Quinoline/Benzene Ring | 3.3 - 3.8 | Stabilization of layered or columnar structures. |
Computational Chemistry and Theoretical Modeling of Benzoic Acid, 4 2 2 Quinolinyl Ethenyl
Quantum Mechanical Studies of Electronic Structure and Reactivity
Quantum mechanical calculations are fundamental to understanding the electronic behavior of Benzoic acid, 4-[2-(2-quinolinyl)ethenyl]-. These methods provide detailed insights into electron distribution, orbital energies, and molecular reactivity, which are crucial for predicting its chemical behavior and potential applications.
Density Functional Theory (DFT) has become a principal tool for investigating the electronic structure of medium to large-sized organic molecules due to its favorable balance of accuracy and computational cost. For Benzoic acid, 4-[2-(2-quinolinyl)ethenyl]-, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311G(d,p)), are used to optimize the molecule's ground-state geometry. nih.govmdpi.com These calculations can predict key structural parameters such as bond lengths, bond angles, and dihedral angles, revealing the planarity and conformational preferences of the molecule.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a critical parameter that provides a measure of the molecule's chemical reactivity and kinetic stability, as well as an estimation of its electronic excitation energy. nih.govactascientific.com For conjugated systems like this, the HOMO is typically distributed over the electron-rich parts of the molecule, while the LUMO is localized on the electron-deficient regions.
To study the excited states, Time-Dependent DFT (TD-DFT) is the most common extension of DFT. researchgate.net TD-DFT calculations can predict the vertical excitation energies, oscillator strengths, and major orbital contributions for electronic transitions. researchgate.net This information is invaluable for interpreting experimental UV-Visible absorption spectra. For instance, the prominent absorption bands would likely correspond to π-π* transitions within the extensive conjugated system of the molecule.
Table 1: Representative DFT-Calculated Electronic Properties
| Parameter | Typical Calculated Value | Significance |
|---|---|---|
| HOMO Energy | -6.5 to -5.5 eV | Electron-donating ability |
| LUMO Energy | -2.5 to -1.5 eV | Electron-accepting ability |
| HOMO-LUMO Gap | 3.0 to 4.0 eV | Chemical reactivity, electronic transition energy |
| Dipole Moment | 2.0 to 5.0 D | Polarity and intermolecular interactions |
Note: The values in this table are illustrative and based on typical DFT results for similar conjugated organic molecules. Actual values would require specific calculations for Benzoic acid, 4-[2-(2-quinolinyl)ethenyl]-.
For more precise predictions of certain molecular properties, ab initio methods, which are based on first principles without empirical parameterization, can be employed. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide benchmark-quality results for smaller molecules or fragments of the target compound.
These high-accuracy methods are particularly useful for refining the geometries obtained from DFT and for calculating properties where electron correlation effects are paramount. For instance, they can be used to obtain highly accurate ionization potentials and electron affinities. While full geometry optimization of Benzoic acid, 4-[2-(2-quinolinyl)ethenyl]- using high-level ab initio methods may be computationally prohibitive, single-point energy calculations on DFT-optimized geometries can provide more reliable electronic energies.
Molecular Dynamics Simulations for Conformational Landscapes and Interactions
While quantum mechanical methods provide a static picture of the molecule, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations model the atomic motions of the molecule by solving Newton's equations of motion, allowing for the exploration of its conformational landscape and its interactions with the surrounding environment, such as a solvent. researchgate.netrsc.org
For a flexible molecule like Benzoic acid, 4-[2-(2-quinolinyl)ethenyl]-, MD simulations can reveal the different accessible conformations and the energy barriers between them. nih.gov Key dihedral angles, such as those around the ethenyl linker and the bonds connecting the rings to the linker, can be monitored to understand the molecule's flexibility and preferred shapes in solution. This is crucial as the conformation can significantly influence the electronic and photophysical properties.
Furthermore, MD simulations are instrumental in studying intermolecular interactions. By simulating the molecule in a solvent box (e.g., water or an organic solvent), one can analyze the formation of hydrogen bonds between the carboxylic acid group and solvent molecules, as well as π-stacking interactions between the aromatic rings. mdpi.com These simulations provide insights into solvation effects and how the environment can influence the molecule's behavior.
Table 2: Illustrative Output from Molecular Dynamics Simulations
| Parameter | Information Gained |
|---|---|
| Root-Mean-Square Deviation (RMSD) | Conformational stability over time |
| Root-Mean-Square Fluctuation (RMSF) | Flexibility of different parts of the molecule |
| Radial Distribution Function (RDF) | Probability of finding solvent molecules around specific atoms |
| Dihedral Angle Distribution | Preferred rotational conformations |
Note: This table describes the type of data obtained from MD simulations. The specific results are dependent on the simulation conditions.
Prediction of Spectroscopic Signatures and Photophysical Parameters
Computational methods are highly effective in predicting various spectroscopic properties, which can aid in the identification and characterization of Benzoic acid, 4-[2-(2-quinolinyl)ethenyl]-.
As mentioned, TD-DFT is the workhorse for predicting UV-Visible absorption spectra. academie-sciences.fr By calculating the energies and oscillator strengths of the lowest-lying electronic transitions, a theoretical spectrum can be constructed that can be compared with experimental data. researchgate.net Similarly, computational methods can provide insights into the nature of the emissive states, allowing for the prediction of fluorescence properties. The calculation of the energy difference between the optimized first excited state and the ground state can give an estimate of the emission wavelength.
Vibrational spectroscopy is another area where theoretical calculations are highly valuable. DFT calculations can predict the infrared (IR) and Raman spectra by computing the vibrational frequencies and their corresponding intensities. researchgate.net The calculated frequencies are often systematically scaled to account for anharmonicity and other method-inherent approximations, leading to excellent agreement with experimental spectra. This allows for a detailed assignment of the vibrational modes to specific molecular motions, such as the stretching of the C=O bond in the carboxylic acid group or the vibrations of the quinoline (B57606) ring.
Table 3: Predicted Spectroscopic Data (Illustrative Examples)
| Spectroscopic Technique | Predicted Parameter | Typical Calculated Range | Assignment |
|---|---|---|---|
| UV-Visible Absorption | λmax | 320-380 nm | π-π* transition |
| Fluorescence Emission | λem | 400-500 nm | S1 → S0 transition |
| Infrared (IR) | Vibrational Frequency | 1700-1750 cm⁻¹ | C=O stretching |
| Infrared (IR) | Vibrational Frequency | 3000-3100 cm⁻¹ | Aromatic C-H stretching |
Note: These are representative values for a molecule with this structure. Precise values would be obtained from specific quantum chemical calculations.
Rational Design Principles Derived from Theoretical Frameworks
A significant advantage of computational modeling is its ability to guide the rational design of new molecules with desired properties. By understanding the structure-property relationships of Benzoic acid, 4-[2-(2-quinolinyl)ethenyl]- through theoretical calculations, modifications can be proposed to tune its characteristics.
For example, DFT calculations can predict how the introduction of electron-donating or electron-withdrawing groups at various positions on the quinoline or benzoic acid rings would affect the HOMO-LUMO gap. nih.gov This would, in turn, alter the absorption and emission wavelengths, allowing for the color tuning of the molecule's photophysical response. If the goal is to create a molecule that absorbs at longer wavelengths, substituents that decrease the HOMO-LUMO gap would be introduced.
Similarly, if the molecule is being designed for a specific biological target, molecular docking simulations can be used to predict its binding affinity and orientation within the active site of a protein. nih.gov The insights gained from these simulations can then be used to modify the structure of the molecule to improve its binding and potential efficacy. This iterative cycle of computational prediction and synthetic modification accelerates the discovery of new functional materials and therapeutic agents.
Investigations into the Advanced Functional Applications of Benzoic Acid, 4 2 2 Quinolinyl Ethenyl
Chemosensing and Biosensing Mechanisms
The inherent structural features of Benzoic acid, 4-[2-(2-quinolinyl)ethenyl]- make it a promising candidate for the development of novel chemosensors and biosensors. The quinoline (B57606) nitrogen atom can act as a binding site for metal ions, while the carboxylic acid group can participate in hydrogen bonding and proton transfer processes. The extended π-conjugation of the stilbene-like backbone is expected to result in desirable photophysical properties, such as fluorescence, which can be modulated by analyte binding.
The quinoline moiety is a well-established ligand for a variety of metal ions. The nitrogen atom in the quinoline ring possesses a lone pair of electrons that can coordinate with metal cations. This interaction can lead to changes in the electronic structure of the molecule, resulting in a detectable optical response, such as a change in fluorescence intensity or a shift in the emission wavelength. It is anticipated that Benzoic acid, 4-[2-(2-quinolinyl)ethenyl]- could act as a selective chemosensor for specific metal ions. The binding of a metal ion to the quinoline nitrogen would likely perturb the intramolecular charge transfer (ICT) characteristics of the molecule, leading to a measurable change in its fluorescence spectrum.
Table 1: Predicted Ion Sensing Properties of Benzoic acid, 4-[2-(2-quinolinyl)ethenyl]- based on related quinoline-based sensors.
| Target Ion | Predicted Sensing Mechanism | Expected Spectroscopic Change |
|---|---|---|
| Fe³⁺ | Chelation-induced fluorescence quenching | Decrease in fluorescence intensity |
| Al³⁺ | Chelation-enhanced fluorescence (CHEF) | Increase in fluorescence intensity |
The presence of both a basic quinoline nitrogen atom and an acidic carboxylic acid group suggests that the photophysical properties of Benzoic acid, 4-[2-(2-quinolinyl)ethenyl]- will be highly sensitive to changes in pH. In acidic conditions, the quinoline nitrogen is likely to be protonated, while in basic conditions, the carboxylic acid group will be deprotonated. These protonation/deprotonation events will significantly alter the electronic distribution within the molecule and, consequently, its absorption and emission characteristics.
This pH-dependent behavior could be harnessed for the development of fluorescent pH sensors. The protonation of the quinoline nitrogen would likely lead to a blue shift in the emission spectrum due to the interruption of the ICT process. Conversely, deprotonation of the carboxylic acid group could result in a red shift. The pKa values of the quinoline and carboxylic acid moieties will determine the pH range over which the compound is most sensitive.
The structural similarity of the vinyl-quinoline portion of the molecule to compounds like 2-[(E)-2-(Quinolin-2-yl)vinyl]phenol, which has shown biological activity, suggests that Benzoic acid, 4-[2-(2-quinolinyl)ethenyl]- could serve as a molecular probe for biologically relevant analytes. nih.govsemanticscholar.org The compound's fluorescent properties could be exploited for imaging and sensing within biological systems. For instance, the carboxylic acid group could be functionalized to target specific biomolecules or cellular compartments. Upon binding to its target, a change in the local environment could induce a change in the probe's fluorescence, allowing for the visualization and quantification of the analyte. The development of such probes is crucial for understanding complex biological processes at the molecular level. scbt.comresearchgate.net
Advanced Optical Materials and Optoelectronic Device Integration
The extended conjugated system and the presence of donor and acceptor groups in Benzoic acid, 4-[2-(2-quinolinyl)ethenyl]- are indicative of its potential for use in advanced optical materials and optoelectronic devices.
Quinoline derivatives are widely used in the fabrication of Organic Light-Emitting Diodes (OLEDs) due to their excellent electron-transporting properties and high fluorescence quantum yields. mdpi.comresearchgate.net Benzoic acid and its derivatives have also been investigated for their role in enhancing the performance of OLEDs. researchgate.netchemicalbook.com The structure of Benzoic acid, 4-[2-(2-quinolinyl)ethenyl]- suggests that it could function as an emissive material or an electron-transporting layer in an OLED device.
In an OLED, under an applied voltage, electrons and holes are injected from the cathode and anode, respectively. These charge carriers recombine in the emissive layer to form excitons, which then decay radiatively to produce light. The efficiency and color of the emission are determined by the electronic properties of the emissive material. The donor-π-acceptor architecture of Benzoic acid, 4-[2-(2-quinolinyl)ethenyl]- is expected to facilitate efficient charge injection and transport, as well as promote radiative recombination, potentially leading to a high electroluminescence quantum efficiency. The emission color would be dependent on the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the molecule.
Table 2: Predicted OLED Performance Characteristics of Benzoic acid, 4-[2-(2-quinolinyl)ethenyl]- based on analogous quinoline-based emitters.
| Parameter | Predicted Value |
|---|---|
| Emission Color | Blue-Green |
| Maximum Luminance | > 5000 cd/m² |
| Luminous Efficiency | 2 - 5 cd/A |
Molecules with a significant change in dipole moment between their ground and excited states often exhibit large second-order non-linear optical (NLO) properties. The donor-π-acceptor structure of Benzoic acid, 4-[2-(2-quinolinyl)ethenyl]- is characteristic of many organic NLO chromophores. Theoretical studies on similar quinoline and benzoic acid-containing compounds have shown promising NLO properties. nist.gov
The key parameter for second-order NLO activity is the first hyperpolarizability (β). A large β value is indicative of a strong NLO response. The intramolecular charge transfer from the electron-donating quinoline to the electron-withdrawing benzoic acid moiety upon photoexcitation is expected to result in a significant first hyperpolarizability for this compound. Materials with high NLO activity are sought after for applications in optical communications, data storage, and frequency conversion.
Table 3: Predicted Non-Linear Optical Properties of Benzoic acid, 4-[2-(2-quinolinyl)ethenyl]- based on computational studies of related D-π-A systems.
| Property | Predicted Value |
|---|---|
| Dipole Moment (μ) | High |
| Polarizability (α) | High |
Photorefractive and Photochromic Materials
Currently, there is a notable absence of publicly available scientific literature detailing the photorefractive and photochromic properties of Benzoic acid, 4-[2-(2-quinolinyl)ethenyl]-. While the broader class of quinoline derivatives has been a subject of interest in the field of photoresponsive materials, specific research investigating the light-induced changes in the refractive index or the reversible color-changing capabilities of this particular compound has not been reported.
The photorefractive effect, a phenomenon involving the spatial modulation of the refractive index in a material under non-uniform illumination, is contingent on the presence of both photosensitivity and electro-optic activity. Similarly, photochromism, the reversible transformation of a chemical species between two forms having different absorption spectra, is a distinct molecular property. The potential of Benzoic acid, 4-[2-(2-quinolinyl)ethenyl]- to exhibit these characteristics remains an open area for future investigation.
Table 1: Summary of Photorefractive and Photochromic Data
| Property | Measurement | Result |
|---|---|---|
| Photorefractive Effect | Two-beam coupling gain coefficient | Data not available |
| Diffraction efficiency | Data not available | |
| Photochromism | Reversible spectral changes upon irradiation | Data not available |
Photoinduced Processes and Photocatalytic Activity
Detailed investigations into the photoinduced processes and potential photocatalytic applications of Benzoic acid, 4-[2-(2-quinolinyl)ethenyl]- are not currently available in the scientific literature. The extended π-conjugation system, which includes the quinoline and benzoic acid moieties linked by an ethenyl bridge, suggests a potential for photoactivity. However, empirical studies are required to characterize these properties.
Electron Transfer and Energy Transfer Dynamics
The dynamics of electron and energy transfer are fundamental to understanding the photo-reactivity of a molecule. For Benzoic acid, 4-[2-(2-quinolinyl)ethenyl]-, the presence of electron-donating and electron-accepting groups within its structure could facilitate photoinduced charge separation. However, without experimental data from techniques such as time-resolved spectroscopy, the pathways and efficiencies of these processes remain undetermined.
Table 2: Photoinduced Electron and Energy Transfer Parameters
| Parameter | Description | Value |
|---|---|---|
| Excited-state lifetime (τ) | The average time the molecule spends in an excited state. | Data not available |
| Electron transfer rate (kET) | The rate at which an electron moves from a donor to an acceptor. | Data not available |
| Energy transfer rate (kEnT) | The rate of non-radiative transfer of excitation energy. | Data not available |
Catalytic Mechanisms for Organic Transformations
The potential for Benzoic acid, 4-[2-(2-quinolinyl)ethenyl]- to act as a photocatalyst in organic transformations has not been explored. A successful photocatalyst must be able to absorb light, generate a reactive excited state, and engage in electron or energy transfer with substrate molecules to facilitate a chemical reaction. The specific mechanisms by which this compound might catalyze reactions, such as oxidations, reductions, or cycloadditions, are yet to be investigated.
Biological Mechanisms and Interactions in vitro
Direct in vitro studies on the biological mechanisms and molecular interactions of Benzoic acid, 4-[2-(2-quinolinyl)ethenyl]- are limited. However, research on structurally analogous compounds can provide some context for potential biological activity. For instance, the related compound 2-[(E)-2-(quinolin-2-yl)vinyl]phenol, also known as quininib (B610386), has been identified as an antagonist of cysteinyl leukotriene receptors 1 and 2 (CysLT1–2). nih.gov This finding in a similar molecular framework suggests that Benzoic acid, 4-[2-(2-quinolinyl)ethenyl]- might also interact with specific biological pathways, though this remains to be experimentally verified.
Elucidation of Molecular Targets and Binding Modes in vitro
There is no specific research identifying the molecular targets or elucidating the binding modes of Benzoic acid, 4-[2-(2-quinolinyl)ethenyl]- in vitro. Identifying the precise proteins, enzymes, or nucleic acid sequences with which a compound interacts is crucial for understanding its biological effects. Techniques such as affinity chromatography, surface plasmon resonance, and X-ray crystallography would be necessary to determine these molecular interactions.
Mechanistic Studies of Cellular Responses in vitro (e.g., specific enzymatic pathways, protein interactions, cellular uptake mechanisms)
Experimental data from in vitro mechanistic studies on the cellular responses to Benzoic acid, 4-[2-(2-quinolinyl)ethenyl]- are not available. Research in this area would involve treating cell cultures with the compound and observing its effects on specific enzymatic pathways, protein-protein interactions, and mechanisms of cellular uptake. For example, studies on quininib have shown it to inhibit angiogenic tubule formation in human microvascular endothelial cells (HMEC-1). nih.govnih.gov While this provides a potential avenue for investigation, it is important to note that the substitution of a phenol (B47542) group with a benzoic acid group can significantly alter the compound's biological activity and cellular interactions.
Table 3: In Vitro Biological Activity Profile
| Assay Type | Cell Line | Observed Effect | IC50/EC50 |
|---|---|---|---|
| Cytotoxicity Assay | Various | Data not available | Data not available |
| Enzyme Inhibition Assay | Specific enzymes | Data not available | Data not available |
| Receptor Binding Assay | Specific receptors | Data not available | Data not available |
Emerging Analytical Methodologies in the Study of Benzoic Acid, 4 2 2 Quinolinyl Ethenyl
Coupled Techniques for Complex Mixture Analysis and Reaction Monitoring
The analysis of Benzoic acid, 4-[2-(2-quinolinyl)ethenyl]- in complex matrices, such as during its synthesis or in biological extracts, requires analytical techniques that offer both high separation efficiency and sensitive, specific detection. Coupled, or hyphenated, techniques, which link a separation method to a spectroscopic detection method, are indispensable for this purpose.
High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) coupled with mass spectrometry (MS) are powerful tools for this type of analysis. For instance, a method using UHPLC coupled to triple-quadrupole mass spectrometry (UHPLC-QqQ) has been successfully developed for the quantitative analysis of bioactive stilbenes in complex matrices like cellular extracts and red wine. doaj.orgresearchgate.net This approach often employs Multiple Reaction Monitoring (MRM), which provides exceptional sensitivity and specificity by monitoring a specific precursor-to-product ion transition, minimizing interference from the matrix. researchgate.net Such a methodology could be readily adapted for the detection and quantification of Benzoic acid, 4-[2-(2-quinolinyl)ethenyl]- and its potential metabolites.
In the context of reaction monitoring, these techniques allow for real-time or near-real-time tracking of reactants, intermediates, and products. The synthesis of stilbene (B7821643) and quinoline (B57606) derivatives often involves transition-metal-catalyzed cross-coupling reactions. rsc.org Coupled techniques like HPLC-MS or gas chromatography-mass spectrometry (GC-MS) can be used to optimize reaction conditions, determine yields, and identify byproducts, which is crucial for developing efficient synthetic routes. researchgate.net Spectroscopic techniques such as Fourier-transform infrared (FTIR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy, often used for final product characterization, can also be coupled with other methods for online reaction analysis. acs.orgekb.eg
| Coupled Technique | Principle | Primary Application | Key Advantages |
|---|---|---|---|
| HPLC/UHPLC-MS | Separates compounds based on polarity, followed by detection based on mass-to-charge ratio. | Quantification in biological matrices, impurity profiling, reaction monitoring. | High sensitivity, high specificity, applicable to a wide range of polarities. |
| GC-MS | Separates volatile compounds based on boiling point, followed by mass-based detection. | Analysis of volatile precursors or degradation products. | Excellent separation for volatile/semi-volatile compounds, extensive libraries for identification. |
| HPLC-DAD/UV | Separates compounds based on polarity, followed by detection based on UV-Vis absorbance. | Routine purity checks, quantification, reaction monitoring. | Robust, cost-effective, non-destructive. |
| LC-NMR | Separates compounds via HPLC, with fractions directly analyzed by NMR. | Structural elucidation of unknown metabolites or impurities. | Provides detailed structural information without requiring isolation. |
Advanced Microscopy Techniques (e.g., Super-Resolution Microscopy for in vitro applications)
The intrinsic fluorescence of the quinoline moiety suggests that Benzoic acid, 4-[2-(2-quinolinyl)ethenyl]- could be a valuable probe for cellular imaging. nih.gov While conventional fluorescence microscopy, including confocal microscopy, is a powerful tool for visualizing molecules in living cells, its resolution is fundamentally limited by the diffraction of light to approximately 250 nm. nih.gov Advanced microscopy techniques, particularly super-resolution microscopy, overcome this barrier, enabling visualization of subcellular structures and molecular interactions at the nanoscale. nih.govnumberanalytics.com
Several super-resolution techniques could be applied to study the in vitro behavior of Benzoic acid, 4-[2-(2-quinolinyl)ethenyl]-:
Stimulated Emission Depletion (STED) Microscopy : This technique uses a second, doughnut-shaped laser beam to deplete fluorescence from the periphery of the excitation spot, effectively narrowing the area from which a signal is detected and improving resolution. numberanalytics.combiocompare.com
Single-Molecule Localization Microscopy (SMLM) : This category includes methods like Photoactivated Localization Microscopy (PALM) and Stochastic Optical Reconstruction Microscopy (STORM). numberanalytics.commdpi.com These techniques rely on the stochastic activation of individual fluorescent molecules, which are then imaged and precisely localized. A final super-resolution image is reconstructed from the positions of thousands of individual molecules. mdpi.com
These methods could provide unprecedented detail on the subcellular localization of Benzoic acid, 4-[2-(2-quinolinyl)ethenyl]-, revealing its potential interactions with specific organelles or protein complexes within a cell. nih.gov Furthermore, techniques like two-photon microscopy are advantageous for imaging deeper into tissues with reduced phototoxicity and background noise, which would be beneficial for studying the compound's behavior in more complex in vitro models like 3D cell cultures or organoids. mdpi.com
| Technique | Typical Resolution | Principle | Suitability for Live-Cell Imaging |
|---|---|---|---|
| Confocal Microscopy | ~250 nm | A pinhole rejects out-of-focus light, providing optical sectioning. numberanalytics.com | Excellent |
| STED Microscopy | ~30-80 nm | A depletion laser switches off fluorescence at the periphery of the excitation focus. biocompare.com | Good, but can have higher phototoxicity than other methods. |
| STORM/PALM (SMLM) | ~10-50 nm | Stochastic activation and subsequent localization of single molecules. mdpi.com | Challenging due to long acquisition times, but achievable. biocompare.com |
| Two-Photon Microscopy | ~300-500 nm | Near-infrared laser excites fluorophores only at the focal point, allowing deeper penetration. mdpi.com | Excellent, with reduced phototoxicity and scattering. |
Microfluidic Platforms for High-Throughput Screening of Analogues
The discovery of novel compounds with enhanced or specific properties often relies on the synthesis and screening of a large library of chemical analogues. Traditional high-throughput screening (HTS) is performed in microtiter plates, a process that consumes significant amounts of reagents and can be time-consuming. tue.nl Microfluidic platforms, or "lab-on-a-chip" technology, offer a powerful alternative by miniaturizing and automating these processes in channels with micrometer dimensions. researchgate.net
Microfluidic devices provide several key advantages for screening analogues of Benzoic acid, 4-[2-(2-quinolinyl)ethenyl]-:
Low Reagent Consumption : Reactions and assays are performed in nanoliter to picoliter volumes, drastically reducing the cost and allowing for the use of rare or expensive starting materials. tue.nlmdpi.com
Rapid Analysis : The small scale allows for faster reaction times and rapid screening cycles. Droplet-based microfluidics, for example, can generate and screen thousands of unique chemical environments per second. mdpi.com
Precise Control : Microfluidic systems allow for precise control over reaction conditions, such as temperature, mixing, and concentration gradients, which can be used to systematically explore the chemical space around the parent compound. nih.gov
Different microfluidic modalities can be employed. Droplet-based platforms encapsulate reagents in discrete droplets, which serve as independent microreactors for synthesizing and screening individual compounds. d-nb.infonih.gov Perfusion-based systems allow for the continuous flow of reagents over immobilized cells, making them suitable for studying cellular responses to a library of analogues. tue.nl Array-based platforms consist of a large number of miniaturized wells where different reactions can be performed in parallel. nih.gov These platforms can accelerate the discovery of new quinoline-stilbene derivatives with optimized properties for various applications.
| Platform Type | Operating Principle | Key Feature | Application in Analogue Screening |
|---|---|---|---|
| Droplet-Based | Reagents are encapsulated in monodisperse droplets within an immiscible carrier fluid. mdpi.com | Ultra-high throughput (kHz), minimal sample dispersion. | Rapid synthesis and screening of large compound libraries. |
| Perfusion Flow | Continuous flow of fluids through microchannels, often over cultured cells. tue.nl | Enables dynamic studies and long-term exposure. | Screening for biological activity and cellular responses. |
| Microarray | A substrate with a large number of isolated reactors or spots. nih.gov | Massively parallel processing of discrete experiments. | Combinatorial synthesis and screening of different reaction conditions. |
Q & A
Q. What are the established synthetic routes for Benzoic acid, 4-[2-(2-quinolinyl)ethenyl]-, and what critical parameters influence yield?
Methodological Answer: The compound is typically synthesized via Heck coupling or Suzuki-Miyaura cross-coupling reactions, leveraging palladium catalysts to form the ethenyl bridge between the benzoic acid and quinoline moieties. Key parameters include:
- Catalyst selection : Pd(PPh₃)₄ or Pd(OAc)₂ with ligands like PPh₃ for Heck coupling .
- Solvent optimization : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency .
- Temperature control : Reactions are often conducted at 80–120°C under inert gas (N₂/Ar) to prevent oxidation .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization ensures high purity (>95%) .
Q. What spectroscopic methods are recommended for confirming the structural integrity of this compound?
Methodological Answer: A multi-technique approach is essential:
- ¹H/¹³C NMR : Confirm the ethenyl bridge (δ 6.5–7.5 ppm for vinyl protons) and quinoline aromaticity (δ 8.0–9.0 ppm) .
- FT-IR : Validate carbonyl (C=O stretch at ~1680 cm⁻¹) and C=C bonds (1600–1650 cm⁻¹) .
- Mass Spectrometry (HRMS) : Match exact mass to theoretical molecular weight (e.g., [M+H]⁺ for C₁₈H₁₃NO₂: 276.1022) .
- UV-Vis : Detect π→π* transitions (λmax ~300–350 nm) indicative of conjugation .
Advanced Research Questions
Q. How does the extended π-conjugation system in this compound affect its photophysical properties, and what techniques are optimal for characterization?
Methodological Answer: The quinoline-benzene π-system enhances electronic delocalization, influencing:
- Fluorescence quantum yield : Measure using a calibrated integrating sphere with excitation at λmax .
- Excited-state dynamics : Time-resolved fluorescence spectroscopy or transient absorption spectroscopy to assess radiative/non-radiative decay pathways .
- Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) to map HOMO-LUMO gaps and predict charge-transfer behavior .
Note: Solvent polarity significantly modulates emission properties—compare data in DCM vs. aqueous buffers .
Q. What strategies resolve contradictions in reported biological activities of this compound across different studies?
Methodological Answer: Discrepancies often arise from assay conditions or impurity profiles. Mitigate via:
- Standardized bioassays : Use cell lines with validated receptor expression (e.g., HEK293 for GPCR studies) and include positive controls (e.g., GW4064 for FXR agonism) .
- Orthogonal assays : Pair luciferase reporter assays with SPR (surface plasmon resonance) to confirm binding affinity .
- Batch analysis : HPLC-MS to verify purity (>98%) and exclude degradation products .
- Meta-analysis : Compare IC₅₀ values across studies using standardized statistical models (e.g., log-transformed dose-response curves) .
Q. How can researchers elucidate the mechanism of action of this compound in modulating specific biological targets?
Methodological Answer: A tiered experimental framework is recommended:
- Target identification : Chemoproteomics (e.g., affinity chromatography with compound-functionalized beads) .
- Binding kinetics : SPR or ITC (isothermal titration calorimetry) to quantify Kd and stoichiometry .
- Functional studies : siRNA knockdown of putative targets (e.g., FXR) to assess activity loss .
- Structural insights : Co-crystallization with target proteins (e.g., quinoline-binding enzymes) or cryo-EM for large complexes .
Q. What are the computational approaches to predict the compound’s metabolic stability and toxicity?
Methodological Answer:
- ADMET prediction : Use tools like SwissADME or ADMETlab to estimate permeability (LogP), cytochrome P450 interactions, and hERG inhibition .
- Metabolite identification : In silico metabolism simulators (e.g., GLORYx) to predict Phase I/II metabolites .
- Toxicity profiling : Compare structural alerts (e.g., quinoline’s potential genotoxicity) against ToxCast databases .
Experimental validation: Microsomal stability assays (human liver microsomes) and Ames tests for mutagenicity .
Q. How do substituent modifications on the quinoline ring alter the compound’s physicochemical and biological properties?
Methodological Answer: Systematic SAR (structure-activity relationship) studies are critical:
- Electron-withdrawing groups (e.g., -NO₂) : Enhance π-acidity, improving DNA intercalation but reducing solubility .
- Hydrophilic groups (e.g., -OH, -COOH) : Increase aqueous solubility but may reduce membrane permeability (logD optimization required) .
- Biological testing : Compare IC₅₀ in cancer vs. non-cancer cell lines (e.g., MCF-7 vs. HEK293) to assess selectivity .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the compound’s fluorescence quantum yield in different solvents?
Methodological Answer:
- Control experiments : Standardize solvent purity (HPLC-grade) and degas samples to eliminate oxygen quenching .
- Instrument calibration : Use reference fluorophores (e.g., quinine sulfate) to normalize measurements .
- Solvent polarity index : Correlate quantum yield with solvent parameters (e.g., ET(30)) to identify polarity-dependent trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
